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Compound of Interest

Compound Name: Methyl 6-chloropicolinate

Cat. No.: B1361591

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Methyl 6-chloropicolinate (CAS No: 6636-55-1), a key intermediate in pharmaceutical and
agrochemical research. This document presents a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Methyl 6-chloropicolinate.

Table 1: *H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment

Ppm
Data not explicitly
found in search N/A N/A Aromatic Protons
results
Data not explicitly

_ Methyl Protons (-
found in search N/A N/A

OCHs3)
results

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1361591?utm_src=pdf-interest
https://www.benchchem.com/product/b1361591?utm_src=pdf-body
https://www.benchchem.com/product/b1361591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: Specific chemical shifts and coupling constants for the aromatic protons were not
available in the provided search results. A general representation is provided based on the

structure.
= 13
Chemical Shift (d) ppm Assignment
~166.0 Carbonyl Carbon (C=0)[1]
Data not explicitly found in search results Aromatic Carbons
Data not explicitly found in search results Methyl Carbon (-OCHs)

Note: Only the characteristic chemical shift for the carbonyl carbon was found.[1]

Table 3: IR Spectroscopy Data

Frequency (cm™?) Assignment

1717 C=0 (Carbonyl) Stretch[1]
Data not explicitly found in search results C-ClI Stretch

Data not explicitly found in search results C-O Stretch

Data not explicitly found in search results Aromatic C-H Stretch

Data not explicitly found in search results Aromatic C=C and C=N Stretch

Note: A characteristic carbonyl stretch frequency was identified.[1] Further specific peak
assignments were not available.

Table 4: Mass Spectrometry Data
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miz Interpretation

Molecular lon [M]* (Calculated Molecular

17158 Weight)[1][2]

113 Top Peak (Most Abundant Fragment)[2]
112 2nd Highest Peak|[2]

76 3rd Highest Peak[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of purified Methyl 6-chloropicolinate in approximately 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDClIs, DMSO-ds).[3]

« Filter the solution into a clean NMR tube to a height of about 4-5 cm.[3]

e Aninternal standard, such as tetramethylsilane (TMS), may be added for chemical shift

referencing.[3]
Data Acquisition (*H and 3C NMR):
e The sample is placed in the NMR spectrometer.[4]

e For 'H NMR, a one-dimensional spectrum is acquired to determine chemical shifts,
multiplicities, and integrations of proton signals.[5]

e For 3C NMR, a proton-decoupled spectrum is typically acquired to obtain singlets for each
unique carbon atom, simplifying the spectrum.[5]

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
« A small amount of solid Methyl 6-chloropicolinate is placed directly onto the ATR crystal.

e Pressure is applied to ensure good contact between the sample and the crystal. This method
is often referred to as "ATR-Neat".[2]

Alternative Sample Preparation (Thin Solid Film):

o Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[6]
e Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]

» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

Data Acquisition:

e The prepared sample is placed in the IR spectrometer's sample holder.[6]

e The infrared spectrum is recorded, typically in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Sample Preparation:

o The sample is typically dissolved in a suitable volatile organic solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL.[7]

¢ A small volume of this solution may be further diluted.[7]
Data Acquisition (Electron Impact - EI):
e The sample is introduced into the mass spectrometer, where it is vaporized.[8]

« In the ion source, high-energy electrons bombard the gaseous molecules, causing ionization
and fragmentation.[3][9]

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer.[8][9][10]
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+ A detector measures the abundance of each ion, generating a mass spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an
organic compound like Methyl 6-chloropicolinate using the spectroscopic techniques
discussed.

General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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